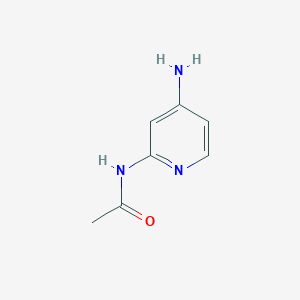

N-(4-Aminopyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLUCZOWEKZFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512522 | |

| Record name | N-(4-Aminopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-39-9 | |

| Record name | N-(4-Aminopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Aminopyridin-2-yl)acetamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminopyridin-2-yl)acetamide is a heterocyclic organic compound featuring a pyridine core substituted with both an amino and an acetamido group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the 2-aminopyridine scaffold in a wide array of biologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and potential biological evaluation of N-(4-Aminopyridin-2-yl)acetamide.

Chemical Structure and Properties

The chemical structure of N-(4-Aminopyridin-2-yl)acetamide is characterized by a pyridine ring with an acetamido group at the 2-position and an amino group at the 4-position.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | N-(4-aminopyridin-2-yl)acetamide | [1] |

| Alternate Name | 2-Acetamido-4-aminopyridine | [1] |

| CAS Number | 75279-39-9 | [1][2] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1][2] |

| SMILES | CC(=O)Nc1cc(N)ccn1 | [1] |

| InChIKey | JXLUCZOWEKZFQZ-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 470.4 °C at 760 mmHg | [3] |

| Density | 1.28 g/cm³ | [3] |

| Flash Point | 238.3 °C | [3] |

| LogP | 1.85 | [3] |

| Refractive Index | 1.646 | [3] |

| Melting Point | Not available | [3] |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), aromatic protons on the pyridine ring, and protons of the amino and amido groups.

-

¹³C NMR: Resonances for the acetyl methyl carbon, the carbonyl carbon of the acetamido group, and the carbons of the pyridine ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino and amido groups, C=O stretching of the amide, and C=C and C=N stretching of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (151.17 g/mol ).

Synthesis

A specific, detailed experimental protocol for the synthesis of N-(4-Aminopyridin-2-yl)acetamide is not widely published. However, a plausible and efficient route is the selective N-acetylation of 2,4-diaminopyridine. The greater nucleophilicity of the amino group at the 2-position, influenced by the ring nitrogen, suggests that mono-acetylation is likely to occur preferentially at this position under controlled conditions.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of N-(4-Aminopyridin-2-yl)acetamide.

Experimental Protocol: Synthesis of N-(4-Aminopyridin-2-yl)acetamide

This protocol is adapted from general procedures for the acetylation of aminopyridines.[4]

Materials:

-

2,4-Diaminopyridine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-diaminopyridine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.0 - 1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/methanol).

-

Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-Aminopyridin-2-yl)acetamide as a solid.

-

Dry the purified product under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Experimental Evaluation

While there is no specific published data on the biological activity of N-(4-Aminopyridin-2-yl)acetamide, the 2-aminopyridine scaffold is a well-known pharmacophore, particularly in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in various diseases, including cancer. Therefore, it is plausible that N-(4-Aminopyridin-2-yl)acetamide could exhibit inhibitory activity against certain kinases.

Proposed Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow outlines a general approach to screen N-(4-Aminopyridin-2-yl)acetamide for its potential as a kinase inhibitor.

Caption: A general workflow for in vitro kinase inhibition screening.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of N-(4-Aminopyridin-2-yl)acetamide against a specific kinase. Commercial kits (e.g., ADP-Glo™ Kinase Assay) are commonly used for this purpose.

Materials:

-

Purified recombinant kinase of interest

-

Specific kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (typically contains a buffer like HEPES, MgCl₂, and other components)

-

N-(4-Aminopyridin-2-yl)acetamide

-

Dimethyl sulfoxide (DMSO)

-

Multi-well plates (e.g., 96-well or 384-well)

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

-

A known kinase inhibitor as a positive control

Procedure:

-

Compound Preparation: Prepare a stock solution of N-(4-Aminopyridin-2-yl)acetamide in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.

-

Assay Reaction: a. In the wells of a microplate, add the kinase enzyme, the specific substrate, and the assay buffer. b. Add the diluted N-(4-Aminopyridin-2-yl)acetamide or control solutions (DMSO for 0% inhibition, positive control inhibitor for 100% inhibition). c. Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound binding. d. Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity according to the instructions of the specific assay kit being used. This often involves measuring the amount of ADP produced or the phosphorylation of the substrate.

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a suitable dose-response curve.

Conclusion

N-(4-Aminopyridin-2-yl)acetamide is a compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic route, and a clear experimental path for evaluating its biological activity. Further research into the synthesis, characterization, and biological screening of this molecule is warranted to fully explore its therapeutic potential.

References

Synthesis of N-(4-Aminopyridin-2-yl)acetamide from 4-aminopyridine

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(4-aminopyridin-2-yl)acetamide, a key intermediate in pharmaceutical research and drug development. This document details a proposed synthetic route starting from 2,4-diaminopyridine, including a complete experimental protocol and characterization data. The synthesis involves the regioselective N-acetylation of the 2-amino group of 2,4-diaminopyridine. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

N-(4-Aminopyridin-2-yl)acetamide is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted pyridine ring, is a common motif in medicinal chemistry. The selective introduction of an acetamide group at the 2-position of a 2,4-diaminopyridine scaffold allows for further functionalization and the development of novel therapeutic agents.

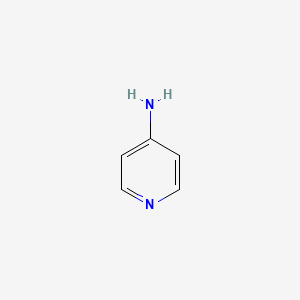

A notable clarification regarding the starting material is necessary. The synthesis of N-(4-aminopyridin-2-yl)acetamide from 4-aminopyridine is not a direct or feasible route, as it would require the introduction of an amino group at the 2-position and subsequent selective acetylation. A more logical and efficient precursor is 2,4-diaminopyridine. This guide, therefore, focuses on the synthesis from this di-substituted pyridine. The primary challenge in this synthesis is the regioselective acetylation of the 2-amino group over the 4-amino group, which can be achieved by leveraging the differential nucleophilicity of the two amino groups.

Reaction Scheme

The synthesis of N-(4-aminopyridin-2-yl)acetamide from 2,4-diaminopyridine is achieved through a direct N-acetylation reaction using acetic anhydride. The reaction is performed under controlled temperature conditions to favor the formation of the mono-acetylated product at the 2-position.

Caption: Reaction scheme for the synthesis of N-(4-aminopyridin-2-yl)acetamide.

Experimental Protocol

This section provides a detailed, proposed experimental protocol for the synthesis of N-(4-aminopyridin-2-yl)acetamide. This protocol is based on established methods for the selective acetylation of aminopyridines.

3.1. Materials and Equipment

-

2,4-Diaminopyridine

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Dropping funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware

3.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-diaminopyridine (10.9 g, 0.1 mol) in anhydrous pyridine (100 mL).

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (9.4 mL, 0.1 mol) dropwise to the stirred solution over a period of 30 minutes using a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC (eluent: ethyl acetate/methanol, 9:1 v/v). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-water (300 mL) and stir for 30 minutes to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL).

-

Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield N-(4-aminopyridin-2-yl)acetamide as a solid.

-

Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Physicochemical Properties of N-(4-Aminopyridin-2-yl)acetamide

| Property | Value | Reference |

| CAS Number | 75279-39-9 | [1][2] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 470.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.28 g/cm³ (Predicted) | [1] |

| Flash Point | 238.3 °C (Predicted) | [1] |

| LogP | 1.85 (Predicted) | [1] |

Table 2: Proposed Spectroscopic Data for N-(4-Aminopyridin-2-yl)acetamide

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.8 (s, 1H, NHCO), ~7.5 (d, 1H, H-6), ~6.5 (s, 2H, NH₂), ~6.2 (d, 1H, H-5), ~5.8 (s, 1H, H-3), ~2.0 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~168 (C=O), ~158 (C-4), ~152 (C-2), ~148 (C-6), ~105 (C-5), ~98 (C-3), ~24 (CH₃) |

| IR (KBr, cm⁻¹) | ν: ~3350-3150 (N-H stretching), ~1660 (C=O stretching, Amide I), ~1600, ~1540 (C=C and C=N stretching), ~1250 (C-N stretching) |

| Mass Spectrometry (EI) | m/z (%): 151 (M⁺), 109 ([M-CH₂CO]⁺), 94 ([M-CH₃CONH]⁺) |

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and a logical diagram for the regioselective acetylation.

Caption: General experimental workflow for the synthesis of N-(4-aminopyridin-2-yl)acetamide.

Caption: Logical diagram illustrating the basis for regioselective acetylation.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Pyridine is flammable and toxic.

Conclusion

This technical guide outlines a robust and efficient proposed method for the synthesis of N-(4-aminopyridin-2-yl)acetamide from 2,4-diaminopyridine. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis of this important chemical intermediate. The key to this synthesis is the control of reaction conditions to achieve regioselective acetylation at the more nucleophilic 2-amino position.

References

Spectroscopic Profile of N-(4-Aminopyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Aminopyridin-2-yl)acetamide (CAS No: 75279-39-9), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in further research and development.

Compound Overview

N-(4-Aminopyridin-2-yl)acetamide, with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol , is a substituted pyridine derivative.[1] Its structure comprises a pyridine ring functionalized with both an amino group and an acetamido group, bestowing upon it a unique electronic and chemical profile relevant for various chemical syntheses and potential biological activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-(4-Aminopyridin-2-yl)acetamide, providing a quantitative basis for its structural elucidation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for N-(4-Aminopyridin-2-yl)acetamide in a suitable deuterated solvent such as DMSO-d₆ are presented below. These predicted values are based on the analysis of similar structures and established chemical shift theory.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | -NH- (amide) |

| ~7.8 - 8.0 | Doublet | 1H | H-6 (pyridine) |

| ~7.0 - 7.2 | Doublet | 1H | H-5 (pyridine) |

| ~6.3 - 6.5 | Singlet | 1H | H-3 (pyridine) |

| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ (amine) |

| ~2.0 - 2.2 | Singlet | 3H | -CH₃ (acetyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | C=O (amide) |

| ~155 - 158 | C-4 (pyridine, C-NH₂) |

| ~150 - 153 | C-2 (pyridine, C-NH) |

| ~148 - 150 | C-6 (pyridine) |

| ~105 - 108 | C-5 (pyridine) |

| ~98 - 102 | C-3 (pyridine) |

| ~23 - 25 | -CH₃ (acetyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for N-(4-Aminopyridin-2-yl)acetamide are detailed in Table 3.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (primary amine, -NH₂) |

| 3300 - 3100 | Medium | N-H stretching (secondary amide, -NH-) |

| 3100 - 3000 | Weak | C-H stretching (aromatic) |

| 2960 - 2850 | Weak | C-H stretching (aliphatic, -CH₃) |

| 1660 - 1680 | Strong | C=O stretching (Amide I band) |

| 1600 - 1550 | Medium | N-H bending (amine and amide) and C=C stretching (pyridine) |

| 1500 - 1400 | Medium | C=C and C=N stretching (pyridine ring) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For N-(4-Aminopyridin-2-yl)acetamide, the expected molecular ion and major fragments are listed in Table 4. The exact mass of the molecule is 151.07500 Da.[2]

Table 4: Expected Mass Spectrometry Fragmentation

| m/z Ratio | Proposed Fragment Ion | Description |

| 151 | [C₇H₉N₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 109 | [M - C₂H₂O]⁺˙ | Loss of ketene from the amide group |

| 94 | [C₅H₆N₂]⁺˙ | 2,4-Diaminopyridine radical cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of N-(4-Aminopyridin-2-yl)acetamide is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to the residual solvent peak. For ¹H NMR, data is typically acquired with 16-32 scans, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise, depending on the sample concentration.

References

N-(4-Aminopyridin-2-yl)acetamide: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-(4-Aminopyridin-2-yl)acetamide (CAS: 75279-39-9), a key chemical intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines known physicochemical properties with predicted solubility and stability characteristics based on structurally related compounds. Detailed experimental protocols for determining these crucial parameters are provided to empower researchers in their drug development and formulation efforts. This guide is intended to be a foundational resource for scientists working with N-(4-Aminopyridin-2-yl)acetamide, enabling informed decision-making in experimental design and execution.

Introduction

N-(4-Aminopyridin-2-yl)acetamide is a substituted aminopyridine derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility and stability of an active pharmaceutical ingredient (API) or its intermediates are critical physicochemical properties that influence bioavailability, formulation, and shelf-life. A thorough understanding of these characteristics is therefore paramount for successful drug development.

This guide outlines the predicted solubility of N-(4-Aminopyridin-2-yl)acetamide in various solvents, provides detailed methodologies for its empirical determination, and discusses its likely stability profile under various stress conditions.

Physicochemical Properties

A summary of the known physicochemical properties of N-(4-Aminopyridin-2-yl)acetamide is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems and under different storage conditions.

Table 1: Physicochemical Properties of N-(4-Aminopyridin-2-yl)acetamide

| Property | Value | Source |

| CAS Number | 75279-39-9 | [1][2] |

| Molecular Formula | C₇H₉N₃O | [3][4] |

| Molecular Weight | 151.17 g/mol | [1][3] |

| Appearance | White to off-white solid (predicted) | General chemical catalogs |

| Density | 1.28 g/cm³ | [3][4] |

| Boiling Point | 470.4 °C at 760 mmHg | [3][4] |

| Flash Point | 238.3 °C | [3] |

| Storage | 2-8°C, in a dark, dry, and sealed container | [3][5] |

Solubility Profile

Table 2: Predicted Qualitative Solubility of N-(4-Aminopyridin-2-yl)acetamide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The amino and acetamide groups can form hydrogen bonds with protic solvents. Solubility in water is likely pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Caption: Workflow for Shake-Flask Solubility Determination.

-

Preparation of Saturated Solution: Add an excess amount of solid N-(4-Aminopyridin-2-yl)acetamide to a vial containing the solvent of interest.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C and 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification:

-

Prepare a standard stock solution of N-(4-Aminopyridin-2-yl)acetamide of known concentration.

-

Develop a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Generate a calibration curve with a series of known concentrations.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration.

-

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of N-(4-Aminopyridin-2-yl)acetamide is crucial for its handling, storage, and use in further synthetic steps or as a final product. A stability-indicating method is required to separate the intact compound from any potential degradation products.

Predicted Stability

-

Hydrolytic Stability: The acetamide linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, yielding 2,4-diaminopyridine and acetic acid.

-

Oxidative Stability: The pyridine ring and the amino group could be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

-

Photostability: Aromatic amines can be sensitive to light. The recommended storage in a dark place suggests potential for photodegradation.[3][5]

-

Thermal Stability: The high boiling point suggests good thermal stability at ambient and moderately elevated temperatures. However, forced degradation studies at higher temperatures are necessary to confirm this.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Caption: Forced Degradation and Method Development Workflow.

-

Sample Preparation: Prepare solutions of N-(4-Aminopyridin-2-yl)acetamide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Add an equal volume of a strong base (e.g., 0.1 M NaOH) and keep at room temperature or heat for a defined period.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using an HPLC system with a photodiode array (PDA) detector to monitor for the appearance of new peaks. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a good starting point.[6]

-

-

Method Validation: Once a method is developed that separates the main peak from all degradation product peaks, it should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]

Stability Data of a Structurally Related Compound: 4-Aminopyridine

While specific stability data for N-(4-Aminopyridin-2-yl)acetamide is unavailable, studies on 4-aminopyridine (4-AP) provide valuable insights. Extemporaneously prepared 10 mg capsules of 4-AP were found to be stable for 365 days when stored at room temperature (20°C to 25°C) and protected from light, retaining at least 94% of the initial content.[8] Another study showed that 5 mg 4-AP capsules were stable for 6 months at 4°C and 23°C, and for 1 month at 37°C.[8] These findings suggest that aminopyridine derivatives can be stable under controlled conditions, and highlight the importance of protection from light.

Potential Degradation Pathways

Based on the chemical structure of N-(4-Aminopyridin-2-yl)acetamide, two primary degradation pathways can be hypothesized.

Caption: Hypothesized Degradation Pathways.

-

Hydrolysis of the Amide Bond: Under acidic or basic conditions, the acetamide group is likely to undergo hydrolysis to yield 2,4-diaminopyridine and acetic acid.

-

Oxidation of the Pyridine Ring or Amino Group: The nitrogen atom in the pyridine ring and the exocyclic amino group are potential sites for oxidation, which could lead to the formation of N-oxides or other related impurities.

Conclusion

This technical guide consolidates the available information on the solubility and stability of N-(4-Aminopyridin-2-yl)acetamide. While specific experimental data is sparse, a predictive analysis based on its chemical structure and data from related compounds provides a solid foundation for researchers. The detailed experimental protocols for solubility and stability testing offer a clear path for the empirical determination of these critical parameters. A thorough understanding and experimental verification of the solubility and stability of N-(4-Aminopyridin-2-yl)acetamide are essential for its effective use in research and development, particularly in the context of pharmaceutical applications.

References

- 1. N-(4-Aminopyridin-2-yl)acetamide | CymitQuimica [cymitquimica.com]

- 2. N-(4-AMINOPYRIDIN-2-YL)ACETAMIDE | CAS 75279-39-9 [matrix-fine-chemicals.com]

- 3. 75279-39-9[N-(4-Aminopyridin-2-yl)acetamide 95%]- Jizhi Biochemical [acmec.com.cn]

- 4. N-(4-Aminopyridin-2-yl)acetamide | CAS#:75279-39-9 | Chemsrc [chemsrc.com]

- 5. 75279-39-9|N-(4-Aminopyridin-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. japsonline.com [japsonline.com]

- 8. cjhp-online.ca [cjhp-online.ca]

The Ascending Profile of Acetylated Aminopyridines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Acetylation of the amino group in this scaffold has emerged as a key strategy to modulate the pharmacological properties of these molecules, leading to a surge of interest in their potential as therapeutic agents. This technical guide provides an in-depth overview of the biological activities of acetylated aminopyridines, with a focus on their anticancer and kinase inhibitory properties. It is designed to be a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Quantitative Biological Activity of Acetylated Aminopyridine Derivatives

The introduction of an acetyl group to the aminopyridine core can significantly influence a compound's potency and selectivity. The following tables summarize the in vitro biological activity of various acetylated aminopyridine derivatives against a range of cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Acetylated Aminopyridine Derivatives (IC50 values)

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| N-acetyl-3-aminopyrazole (3a) | EJM (Multiple Myeloma) | 8.4 (NIK inhibition) | [1] |

| N-cyclobutyl-3-aminopyrazole (3e) | EJM (Multiple Myeloma) | 2.9 (NIK inhibition) | [1] |

| N-cyclohexyl-3-aminopyrazole (3g) | EJM (Multiple Myeloma) | 3.32 (NIK inhibition) | [1] |

| Aminopyridine Derivative (APZ7) | MCF-7 (Breast Cancer) | 46.402 µg/ml | [2] |

| Aminopyridine Derivative (AP10) | MCF-7 (Breast Cancer) | 59.42 µg/ml | [2] |

| Pyridine-urea hybrid (8e) | MCF-7 (Breast Cancer) | < Doxorubicin | [3] |

| Pyridine-urea hybrid (8n) | MCF-7 (Breast Cancer) | < Doxorubicin | [3] |

| Styrylimidazo[1,2-a]pyridine (30a) | MDA-MB-231 (Breast Cancer) | 12.12 ± 0.54 | [4] |

| Styrylimidazo[1,2-a]pyridine (30a) | MCF-7 (Breast Cancer) | 9.59 ± 0.7 | [4] |

| Styrylimidazo[1,2-a]pyridine (30a) | T-47D (Breast Cancer) | 10.10 ± 0.4 | [4] |

Table 2: Kinase Inhibitory Activity of Aminopyridine Derivatives (IC50 values)

| Compound ID/Reference | Kinase Target | IC50 (nM) | Reference |

| Aminopyridine Derivative (26) | VRK1 | 150 | [5] |

| cis-N-acetyl | CDK5/p25 | 9 | [6] |

| cis-N-acetyl | CDK2 | 63 | [6] |

| Pyridine Derivative (4) | CDK2/cyclin A2 | 240 | [7] |

| Pyridine Derivative (1) | CDK2/cyclin A2 | 570 | [7] |

| Pyridine Derivative (8) | CDK2/cyclin A2 | 650 | [7] |

| Pyridine Derivative (11) | CDK2/cyclin A2 | 500 | [7] |

| Pyridine Derivative (14) | CDK2/cyclin A2 | 930 | [7] |

| Pyridine-urea (8b) | VEGFR-2 | 5000 ± 1910 | [8] |

| Pyridine-urea (8e) | VEGFR-2 | 3930 ± 730 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of acetylated aminopyridines and for key in vitro assays used to evaluate their biological activity.

Synthesis of N-(pyridin-2-yl)acetamide (General Protocol)

This protocol describes a general method for the N-acetylation of 2-aminopyridine using acetic anhydride.

Materials:

-

2-Aminopyridine

-

Acetic Anhydride

-

Ethyl Acetate

-

Ice-cold water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine in a suitable solvent such as acetic anhydride itself or an inert solvent like dichloromethane.

-

Reagent Addition: Slowly add acetic anhydride to the solution of 2-aminopyridine. The reaction is often exothermic, so cooling in an ice bath may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to quench any unreacted acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-(pyridin-2-yl)acetamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of acetylated aminopyridines against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Peptide or protein substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (acetylated aminopyridine) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-32P]ATP)

-

Microplate reader (luminescence, fluorescence, or scintillation counter)

-

384-well or 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a microplate, add the kinase, the peptide/protein substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate + DMSO) and a negative control (substrate + DMSO, no kinase).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

-

Data Analysis: The signal from each well is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the positive and negative controls. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.[9]

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (acetylated aminopyridine) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, treat the cells with various concentrations of the acetylated aminopyridine. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with an acetylated aminopyridine using propidium iodide (PI) staining and flow cytometry.[10]

Materials:

-

Cancer cell line

-

Test compound (acetylated aminopyridine)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the acetylated aminopyridine for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge to form a pellet.

-

Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is measured to determine the DNA content of each cell.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

Signaling Pathways and Experimental Workflows

The biological effects of acetylated aminopyridines are often mediated through their interaction with key cellular signaling pathways. As many of these compounds are designed as kinase inhibitors, the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are of particular interest.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] Aberrant activation of this pathway is a hallmark of many cancers.[12] Some acetylated aminopyridines may exert their anticancer effects by inhibiting key kinases within this pathway, such as MEK or ERK.

Caption: Simplified MAPK signaling pathway and a potential point of inhibition by an acetylated aminopyridine.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that governs cell growth, survival, and metabolism.[13] Its dysregulation is frequently observed in cancer, making it an attractive target for drug development. Acetylated aminopyridines may inhibit PI3K or Akt, leading to the suppression of downstream pro-survival signals. A 2-aminopyridine derivative, Neq0440, has been shown to inhibit the PI3K-AKT-mTOR pathway in metastatic prostate cancer cells.[14]

Caption: Overview of the PI3K/Akt signaling pathway with potential inhibition points for acetylated aminopyridines.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel acetylated aminopyridine derivatives.

Caption: A generalized workflow for the discovery and preclinical evaluation of acetylated aminopyridines.

Conclusion

Acetylated aminopyridines represent a promising class of compounds with diverse biological activities, particularly in the realm of oncology. The data and protocols presented in this technical guide highlight their potential as potent and selective inhibitors of key cellular processes implicated in cancer. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsat.org [ijsat.org]

- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Biochemical Studies Confirming the Mechanism of Action of Asciminib, an Agent Specifically Targeting the ABL Myristoyl Pocket (STAMP) [folia.unifr.ch]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. mdpi.com [mdpi.com]

- 13. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

N-(4-Aminopyridin-2-yl)acetamide: An Examination of its Postulated Role as a Dopamine Analog Metabolite

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical whitepaper addresses the proposed topic of N-(4-Aminopyridin-2-yl)acetamide as a metabolite of dopamine analogs. Following a comprehensive review of publicly available scientific literature, this document concludes that there is currently no direct evidence to support the biotransformation of known dopamine analogs into N-(4-Aminopyridin-2-yl)acetamide. While the metabolism of certain aminopyridine compounds and the general metabolic pathways of dopamine agonists are well-documented, a specific metabolic link to the formation of N-(4-Aminopyridin-2-yl)acetamide from dopamine analogs has not been established in the reviewed literature. This paper will, therefore, summarize the known metabolism of structurally related compounds, including 4-aminopyridine and 3,4-diaminopyridine, and provide an overview of the typical metabolic fates of dopamine analogs.

Introduction: The Unverified Hypothesis

The core premise of investigating N-(4-Aminopyridin-2-yl)acetamide as a metabolite of dopamine analogs is based on a potential, though currently undocumented, metabolic pathway. Dopamine analogs are a broad class of compounds designed to mimic the action of endogenous dopamine, primarily targeting dopamine receptors. Their metabolism is a critical aspect of their pharmacokinetic and pharmacodynamic profiles. N-(4-Aminopyridin-2-yl)acetamide is a distinct chemical entity, an acetylated derivative of 2,4-diaminopyridine. The hypothetical metabolic conversion would likely involve a dopamine analog that contains a 2,4-diaminopyridine or a structurally similar moiety, which would then undergo N-acetylation. Despite targeted searches, no such pathway has been described in the scientific literature.

Metabolism of Structurally Related Aminopyridines

While the metabolism of a dopamine analog to N-(4-Aminopyridin-2-yl)acetamide is not documented, the metabolism of simpler aminopyridines has been studied. These provide insights into how such structures are processed in biological systems.

Metabolism of 4-Aminopyridine (Dalfampridine)

4-Aminopyridine (4-AP), commercially known as Dalfampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis. Its metabolism in humans is limited. The primary metabolites identified are 3-hydroxy-4-aminopyridine and its subsequent sulfate conjugate[1]. This hydroxylation is primarily catalyzed by the cytochrome P450 enzyme CYP2E1[1].

Table 1: Known Metabolites of 4-Aminopyridine

| Parent Compound | Metabolite | Metabolic Reaction | Key Enzyme |

| 4-Aminopyridine | 3-hydroxy-4-aminopyridine | Hydroxylation | CYP2E1 |

| 3-hydroxy-4-aminopyridine | 3-hydroxy-4-aminopyridine sulfate | Sulfation | Sulfotransferase |

Metabolism of 3,4-Diaminopyridine (Amifampridine)

3,4-Diaminopyridine (3,4-DAP), or Amifampridine, is used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome. Its primary metabolic pathway is N-acetylation. The major metabolite is the pharmacologically inactive 3-N-acetyl-3,4-diaminopyridine[2]. This reaction is catalyzed by N-acetyltransferase enzymes, particularly the polymorphic N-acetyltransferase 2 (NAT2)[3]. The activity of NAT2 can vary significantly between individuals, leading to "slow" and "fast" acetylator phenotypes, which in turn affects the pharmacokinetic profile of the drug[3][4].

Table 2: Known Metabolites of 3,4-Diaminopyridine

| Parent Compound | Metabolite | Metabolic Reaction | Key Enzyme |

| 3,4-Diaminopyridine | 3-N-acetyl-3,4-diaminopyridine | N-acetylation | N-acetyltransferase 2 (NAT2) |

General Metabolic Pathways of Dopamine Analogs

Dopamine analogs, both ergot and non-ergot derivatives, undergo extensive metabolism, primarily through the cytochrome P450 system. Common metabolic reactions include N-dealkylation, hydroxylation, and oxidation. The specific metabolites are highly dependent on the structure of the parent drug. For instance, dopamine itself is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) into inactive metabolites like homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC)[5]. However, N-acetylation of a pyridine substructure is not a commonly reported metabolic pathway for this class of drugs.

Experimental Protocols for Metabolite Identification

The identification and quantification of drug metabolites typically involve a combination of in vitro and in vivo studies, followed by analytical characterization.

In Vitro Metabolism Studies

-

Objective: To identify potential metabolites and the enzymes responsible for their formation.

-

Methodology:

-

Incubation of the parent drug with human liver microsomes or hepatocytes. Liver microsomes contain a high concentration of CYP enzymes.

-

The incubation mixture includes cofactors necessary for enzymatic activity, such as NADPH for CYP-mediated reactions.

-

Reactions are typically run at 37°C and stopped at various time points by adding a quenching solvent like acetonitrile.

-

The supernatant is then analyzed for the presence of metabolites.

-

To identify specific enzymes, recombinant human CYP enzymes or specific chemical inhibitors can be used.

-

In Vivo Metabolism Studies

-

Objective: To identify and quantify metabolites in a living organism under physiological conditions.

-

Methodology:

-

Administration of the drug to animal models or human subjects.

-

Collection of biological samples such as plasma, urine, and feces over a time course.

-

Extraction of the drug and its metabolites from the biological matrix.

-

Analysis of the extracts to identify and quantify the parent drug and its metabolites.

-

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to separate the parent drug from its metabolites.

-

Mass Spectrometry (MS), often coupled with HPLC (LC-MS/MS): Used to identify and quantify the separated compounds based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Potential Metabolic Pathways

While a direct pathway from a dopamine analog to N-(4-Aminopyridin-2-yl)acetamide is not documented, we can visualize the known metabolic pathways of related compounds.

Caption: Known metabolic pathways of 4-Aminopyridine and 3,4-Diaminopyridine.

Caption: General experimental workflow for metabolite identification.

Conclusion

The proposition that N-(4-Aminopyridin-2-yl)acetamide is a metabolite of dopamine analogs is not supported by the current scientific literature. No dopamine analog has been reported to metabolize to this specific compound. However, the study of related aminopyridine compounds demonstrates that N-acetylation is a relevant metabolic pathway for molecules containing a diaminopyridine structure, as seen with 3,4-diaminopyridine. Future research into novel dopamine analogs that may incorporate a 2,4-diaminopyridine moiety would be necessary to ascertain if the formation of N-(4-Aminopyridin-2-yl)acetamide is a possible metabolic fate. Until such data becomes available, this metabolic link remains hypothetical. Researchers in drug development should continue to rely on established metabolic pathways for known dopamine analogs and employ rigorous experimental protocols for the identification of metabolites of new chemical entities.

References

- 1. Formation of deaminated metabolites of dopamine in noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine receptor subtypes: in vivo biochemical evidence for functional interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased synthesis and release of dopamine in the striatum of the rat after amantadine treatment. | Semantic Scholar [semanticscholar.org]

- 5. Biotransformation of L-DOPA to dopamine in the substantia nigra of freely moving rats: effect of dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Role of N-(4-Aminopyridin-2-yl)acetamide in Thiamine Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the hypothetical role of N-(4-Aminopyridin-2-yl)acetamide in thiamine (Vitamin B1) biosynthesis. Currently, there is no scientific literature documenting a direct role for this compound in the thiamine synthesis pathway. This document, therefore, serves two primary purposes: first, to provide a detailed overview of the established thiamine biosynthesis pathway, and second, to present a structured, hypothetical research framework for investigating the potential interaction of N-(4-Aminopyridin-2-yl)acetamide with this essential metabolic process. The guide includes detailed experimental protocols, data presentation templates, and logical workflow diagrams to aid researchers in such an investigation.

Introduction and Structural Analysis

Thiamine pyrophosphate (TPP) is an essential cofactor for critical enzymes in central metabolism. Its biosynthesis is a well-conserved pathway in bacteria, fungi, and plants. The pathway involves the separate synthesis of a pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), and a thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), which are then coupled to form thiamine monophosphate (TMP).

The compound of interest, N-(4-Aminopyridin-2-yl)acetamide, has no documented role in this pathway. A structural comparison to the native pyrimidine precursor, HMP, reveals significant differences.

Structural Comparison:

N-(4-Aminopyridin-2-yl)acetamide is a substituted pyridine, whereas HMP is a substituted pyrimidine. Key structural differences include:

-

Ring Structure: A pyridine ring (one nitrogen) versus a pyrimidine ring (two nitrogens).

-

Substituents: The presence of an acetamide group and the lack of the critical hydroxymethyl and methyl groups required for enzymatic recognition and coupling in the thiamine pathway.

These fundamental structural differences make it highly unlikely that N-(4-Aminopyridin-2-yl)acetamide can act as a substrate or precursor in the thiamine biosynthesis pathway. However, its potential role as an inhibitor or modulator cannot be dismissed without experimental investigation.

The Established Thiamine Biosynthesis Pathway

The synthesis of thiamine is a complex process that can be divided into three major stages.

Stage 1: Synthesis of Precursors The pathway proceeds via two separate branches:

-

Pyrimidine Moiety Synthesis: In many bacteria, 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis, is converted to HMP-P by the enzyme HMP-P synthase (ThiC).[1][2] HMP-P is then phosphorylated by HMP-P kinase (ThiD) to form HMP-PP.[2]

-

Thiazole Moiety Synthesis: The formation of THZ-P is more varied among organisms. In E. coli, it is derived from 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine, involving several enzymes including ThiG, ThiH, and ThiI.[1]

References

Aminopyridine Derivatives in Neurobiology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine derivatives are a class of compounds that have garnered significant attention in neurobiology research for their potent effects on neuronal excitability and synaptic transmission. These compounds, structurally characterized by a pyridine ring with one or more amino group substituents, have proven to be invaluable tools for dissecting the complex mechanisms of neuronal function and have shown therapeutic promise for a range of neurological disorders. This technical guide provides an in-depth overview of the core principles of aminopyridine derivatives, focusing on their mechanisms of action, applications in preclinical and clinical research, and detailed experimental protocols for their use.

The most extensively studied aminopyridines in neurobiology are 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP).[1] Initially recognized for their ability to block voltage-gated potassium (Kv) channels, these compounds have been instrumental in understanding the role of these channels in action potential repolarization and neurotransmitter release.[1][2] Their clinical utility has been most notably demonstrated in the symptomatic treatment of multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS).[3][4]

This guide will delve into the established and emerging mechanisms of action of aminopyridine derivatives, present quantitative data on their efficacy, and provide detailed methodologies for key experiments. Furthermore, it will utilize visualizations to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field.

Core Mechanisms of Action

The biological effects of aminopyridine derivatives are primarily attributed to their interaction with ion channels, leading to modulation of neuronal and synaptic functions. Two main mechanisms have been elucidated: the classical blockade of voltage-gated potassium channels and a more recently proposed direct potentiation of voltage-activated calcium channels.

Classical Mechanism: Blockade of Voltage-Gated Potassium (Kv) Channels

The principal and most well-established mechanism of action for aminopyridines is the dose-dependent blockade of voltage-gated potassium channels.[1] In demyelinated axons, the exposure of internodal Kv channels leads to a leakage of potassium ions during an action potential, which can impede or block signal conduction.[5] By blocking these exposed channels, aminopyridines like 4-AP prolong the duration of the action potential.[5] This prolongation allows for a greater influx of calcium ions through voltage-gated calcium channels (VGCCs) at the presynaptic terminal, which in turn enhances the release of neurotransmitters such as acetylcholine.[2][6] This mechanism is believed to be the basis for the therapeutic effects of aminopyridines in conditions like multiple sclerosis, where they improve conduction in demyelinated axons.[7]

dot

References

- 1. Practical aspects of 3,4-diaminopyridine treatment of the Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 6. Visually Evoked Potential as Prognostic Biomarker for Neuroaxonal Damage in Multiple Sclerosis From a Multicenter Longitudinal Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxcyte.com [maxcyte.com]

N-(4-aminopyridin-2-yl)amides as B-RafV600E Inhibitors: A Technical Guide

This technical guide provides an in-depth overview of N-(4-aminopyridin-2-yl)amides as a class of potent and selective inhibitors targeting the B-RafV600E mutation, a key driver in various human cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the inhibitor's mechanism of action, structure-activity relationships (SAR), relevant experimental protocols, and a summary of key quantitative data.

Introduction: The B-RafV600E Oncogene

The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical cellular cascade that transduces signals from cell surface receptors to the nucleus, governing processes like cellular proliferation, differentiation, and survival.[1] The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf, are central components of this pathway.

In approximately 7% of all human cancers, the MAPK pathway is constitutively activated due to mutations in the BRAF gene.[1] The most prevalent of these is a single point mutation resulting in the substitution of valine with glutamic acid at codon 600 (V600E). This B-RafV600E mutation mimics phosphorylation, leading to a constitutively active kinase that is 500 times more active than its wild-type (WT) counterpart.[1] This aberrant, uncontrolled signaling drives oncogenesis in a high percentage of melanomas (~50%), papillary thyroid cancers (~50%), and a subset of colorectal and ovarian cancers.[2] Consequently, B-RafV600E has emerged as a prime therapeutic target for cancer drug development.[2]

N-(4-aminopyridin-2-yl)amides have been investigated as a novel class of B-RafV600E inhibitors. Their design is often based on existing pan-Raf inhibitors, aiming to achieve greater selectivity and potency against the mutated kinase.[3]

Mechanism of Action and Signaling Pathway

N-(4-aminopyridin-2-yl)amides are designed to act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the B-RafV600E kinase domain, preventing the phosphorylation of its downstream target, MEK. This blockade halts the aberrant signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in B-RafV600E-mutant cancer cells. The selectivity for B-RafV600E over B-RafWT is a critical feature of these inhibitors, which helps to minimize off-target effects.

dot

Caption: The MAPK signaling pathway with constitutive activation by B-RafV600E and the point of inhibition by N-(4-aminopyridin-2-yl)amides.

Quantitative Data and Structure-Activity Relationship (SAR)

The development of N-(4-aminopyridin-2-yl)amides has been guided by structure-based design and SAR studies to optimize potency and selectivity. Research has shown that modifications to the amide substituent can significantly impact the inhibitory activity against B-RafV600E.

A study detailing a series of these compounds revealed that specific substitutions on the phenyl ring of the amide moiety are crucial for potent enzymatic inhibition and cellular antiproliferative activity.[3] For instance, compound 4l from this series emerged as a highly promising candidate.[3]

Table 1: Inhibitory Activity of Representative N-(4-aminopyridin-2-yl)amides

| Compound | B-RafV600E IC₅₀ (nM) | Colo205 Cell IC₅₀ (µM) | HT-29 Cell IC₅₀ (µM) |

| 4l | 38 | 0.136 | 0.094 |

Data sourced from a study on N-(4-aminopyridin-2-yl)amide derivatives.[3] Colo205 and HT-29 are human colorectal cancer cell lines harboring the B-RafV600E mutation.

The key SAR insights from the development of this class of inhibitors often revolve around:

-

The Aminopyridine Core: This scaffold serves as a crucial hinge-binding motif, forming hydrogen bonds with key residues in the ATP-binding pocket of the kinase.

-

The Amide Linker: The geometry and electronic properties of the amide bond are critical for correctly positioning the substituent groups within the active site.

-

Substituents on the Amide Moiety: Variations on the aromatic or aliphatic group attached to the amide carbonyl allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. The data for compound 4l indicates that its specific substitution pattern leads to potent inhibition of both the isolated enzyme and cancer cell proliferation.[3]

Experimental Protocols

The evaluation of novel B-RafV600E inhibitors involves a standardized cascade of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

dot

Caption: A typical experimental workflow for the evaluation of novel B-RafV600E kinase inhibitors.

B-RafV600E In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant B-RafV600E.

Principle: The assay measures the phosphorylation of the downstream substrate MEK1 by B-RafV600E in the presence of ATP. The level of phosphorylated MEK1 (p-MEK1) is detected, often using an ELISA-based method with a specific antibody.

Methodology:

-

Reagents: Recombinant human B-RafV600E enzyme, inactive MEK1 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds (serially diluted), and a detection system (e.g., anti-p-MEK1 antibody conjugated to HRP, and a chemiluminescent or colorimetric substrate).

-

Procedure: a. Add assay buffer to the wells of a 96-well plate. b. Add serial dilutions of the test compound (typically in DMSO, with a final concentration ≤1%) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. c. Add the B-RafV600E enzyme and MEK1 substrate to the wells and incubate briefly at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a solution of ATP (often at its Km concentration for the enzyme). e. Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction by adding a solution containing EDTA. g. Transfer the reaction mixture to an ELISA plate pre-coated with an anti-MEK1 capture antibody. h. After incubation and washing, add a detection antibody (e.g., anti-p-MEK1) and incubate. i. Wash the plate and add the appropriate substrate for the detection antibody's conjugate (e.g., TMB for HRP). j. Measure the signal (e.g., absorbance at 450 nm) using a plate reader.

-

Data Analysis: a. Convert the raw signal data to percent inhibition relative to the positive control. b. Plot percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells that harbor the B-RafV600E mutation.

Principle: The assay relies on the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized and quantified. The CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active cells.

Methodology:

-

Cell Culture: Culture B-RafV600E-positive cancer cell lines (e.g., Colo205, HT-29, A375) in appropriate media and conditions.

-

Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified period (typically 72 hours). c. For the MTT assay: i. Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. ii. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the crystals. iii. Measure the absorbance at ~570 nm. d. For the CellTiter-Glo® assay: i. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. ii. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. iii. Measure luminescence using a luminometer.

-

Data Analysis: a. Calculate the percentage of cell viability relative to vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

Western Blot Analysis of MAPK Pathway Inhibition

This technique is used to confirm that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of downstream proteins.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to total and phosphorylated forms of target proteins (e.g., MEK and ERK).

Methodology:

-

Cell Treatment and Lysis: Treat B-RafV600E cells with the test compound at various concentrations for a short period (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. d. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Detection: Visualize the protein bands using a chemiluminescence imaging system. The reduction in the p-MEK and p-ERK signals relative to total protein levels indicates pathway inhibition.

Conclusion and Future Directions

The N-(4-aminopyridin-2-yl)amide scaffold represents a promising foundation for the development of selective and potent B-RafV600E inhibitors. The demonstrated high enzymatic and cellular potency of lead compounds like 4l validates this chemical class as a valuable area for further investigation.[3] Future research should focus on comprehensive preclinical evaluation, including detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy in various B-RafV600E-driven tumor models, and assessment of potential resistance mechanisms. Optimization of the scaffold to enhance properties such as metabolic stability and oral bioavailability will be crucial for advancing these compounds toward clinical development as targeted cancer therapeutics.

References

- 1. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRAFV600E negatively regulates the AKT pathway in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for N-acetylation of 2,4-diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, playing a crucial role in drug development by modifying the physicochemical properties of molecules, such as solubility, stability, and bioavailability. The acetylation of diaminopyridines is of particular interest as these scaffolds are present in numerous biologically active compounds. This application note provides detailed protocols for the selective mono-N-acetylation and di-N-acetylation of 2,4-diaminopyridine using acetic anhydride as the acetylating agent. The protocols are based on established methodologies for the acetylation of related aminopyridines, providing a robust starting point for synthesis and further derivatization.

Reaction Scheme

The N-acetylation of 2,4-diaminopyridine can yield three potential products depending on the reaction conditions: two isomeric mono-acetylated products, N-(4-amino-2-pyridinyl)acetamide and N-(2-amino-4-pyridinyl)acetamide, and one di-acetylated product, N,N'-(pyridine-2,4-diyl)diacetamide. The selectivity of the reaction is primarily influenced by the stoichiometry of the reagents and the reaction temperature. The 2-amino group is generally more nucleophilic than the 4-amino group in diaminopyridines, suggesting that mono-acetylation is likely to occur preferentially at the 2-position.

Data Presentation

The following table summarizes the expected outcomes for the N-acetylation of 2,4-diaminopyridine under different conditions. The data is extrapolated from protocols for similar aminopyridine acetylations and should be considered as a guide for experimental optimization.

| Starting Material | Acetylating Agent | Solvent | Reagent Ratio (DAP:Ac₂O) | Temperature (°C) | Expected Major Product | Expected Yield (%) |

| 2,4-Diaminopyridine | Acetic Anhydride | Pyridine | 1 : 1.1 | 0 - 25 | N-(4-amino-2-pyridinyl)acetamide | 70-80 |

| 2,4-Diaminopyridine | Acetic Anhydride | Acetic Acid | 1 : 1.2 | 25 - 50 | N-(4-amino-2-pyridinyl)acetamide | 65-75 |

| 2,4-Diaminopyridine | Acetic Anhydride | Pyridine | 1 : 3.0 | 80 - 100 | N,N'-(pyridine-2,4-diyl)diacetamide | 85-95 |

Experimental Protocols

Protocol 1: Selective Mono-N-acetylation of 2,4-diaminopyridine

This protocol aims to selectively acetylate one of the amino groups, likely at the more nucleophilic 2-position.

Materials:

-

2,4-Diaminopyridine

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC, typically 2-4 hours), quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Di-N-acetylation of 2,4-diaminopyridine

This protocol is designed to acetylate both amino groups of 2,4-diaminopyridine.

Materials:

-

Same as Protocol 1, with the addition of a heating mantle or oil bath.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-diaminopyridine (1.0 eq) in pyridine.

-

Addition of Acetylating Agent: Add an excess of acetic anhydride (3.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and mono-acetylated intermediates.

-